3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid
Description
3-[(4-{[(Tert-Butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine on a para-substituted phenyl ring, a methylamino group, and a propanoic acid backbone. The Boc group serves as a protective moiety for amines during synthetic processes, while the phenyl and methylamino substituents modulate steric and electronic properties. This compound is structurally designed for applications in peptide synthesis, medicinal chemistry, and drug delivery, where its stability and reactivity are critical .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-[N-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-11-5-7-12(8-6-11)17(4)10-9-13(18)19/h5-8H,9-10H2,1-4H3,(H,16,20)(H,18,19) |
InChI Key |
WGMJVPNOBHAXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid undergoes various types of reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the reactivity of the amino group. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Aromatic Substituents
- Fluorophenyl Derivatives: 3-(4-Fluorophenyl)propanoic Acid Analogs: Compounds like 3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid () replace the methylamino group with a fluorobenzyl moiety. Pyrazole-Containing Analogs: 3-(5-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid () introduces a fluorophenyl-substituted pyrazole ring. The heterocyclic core increases rigidity and may enhance target binding specificity in enzyme inhibition .
Heterocyclic Modifications
- Triazole-Linked Derivatives: 2-((Tert-butoxycarbonyl)amino)-3-(4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanoic acid () incorporates a triazole ring via click chemistry. This modification improves aqueous solubility and enables conjugation strategies for radiotheranostics .
- Thiazole-Containing Analogs: (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid derivatives () replace the Boc-protected phenyl group with a thiazole ring. These compounds exhibit antimycobacterial activity, highlighting the role of thiazole in targeting microbial enzymes .
Amino Acid Backbone Alterations
- Cyclobutyl and Cyclopropyl Substituents: (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid () substitutes the phenyl group with a cyclobutyl ring, increasing steric bulk and conformational restriction. Such analogs are valuable in peptide mimetics to enhance proteolytic stability .
- Furan Derivatives: 3-[(tert-Butoxycarbonyl)amino]-3-(3-furyl)propanoic acid () replaces the phenyl ring with a furan group. The electron-rich furan enhances hydrogen-bonding interactions but may reduce stability under acidic conditions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid, also known by its CAS number 199609-62-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its role in drug discovery and therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is C15H21N2O4. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for its stability and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Weight | 293.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine under controlled conditions. The process can be optimized for yield and purity using various solvents and reaction temperatures.
The biological activity of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily stems from its interaction with specific biological targets. It has been studied for its potential as an inhibitor of various enzymes involved in cancer cell proliferation and other diseases.
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this one can inhibit key enzymes in cancer pathways, potentially leading to reduced tumor growth. For instance, studies have shown that derivatives exhibit micromolar inhibition against specific targets like HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells .
- Cellular Effects : In vitro studies have demonstrated that this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death rates . This effect is particularly relevant in the context of cancer therapies aimed at disrupting abnormal cell division.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on HSET Inhibition : A recent study reported the identification of a series of thiazole derivatives that showed significant inhibition of HSET with nanomolar potency. The structure-activity relationship (SAR) analysis revealed that modifications to the amine groups significantly affected inhibitory activity .
- Drug Discovery Applications : The compound has been used as a reference standard in drug discovery processes, particularly in screening for new inhibitors targeting similar pathways . Its unique structural features allow it to serve as a versatile scaffold for developing novel therapeutic agents.
Research Findings
Recent literature highlights the following findings regarding the biological activity of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid:
- Potency : Compounds with similar structural motifs have shown enhanced potency against cancer cell lines, indicating the potential for this compound to be developed into a therapeutic agent.
- Selectivity : The selectivity of these compounds for their targets can be fine-tuned through structural modifications, enhancing their therapeutic index while minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
